5-(甲基磺酰基)吡啶-3-胺

描述

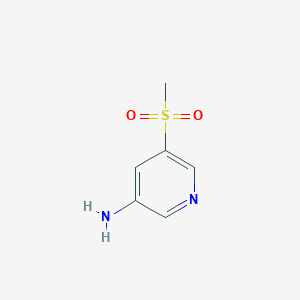

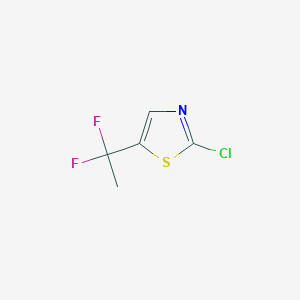

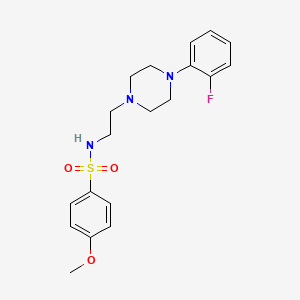

5-(Methylsulfonyl)pyridin-3-amine is an organic compound with the molecular formula C6H8N2O2S . It is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 5-(Methylsulfonyl)pyridin-3-amine involves several steps. One approach involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of 5-(Methylsulfonyl)pyridin-3-amine is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with an amine group (-NH2) and at the 5-position with a methylsulfonyl group (-SO2CH3) .Chemical Reactions Analysis

Pyridinium salts, which include compounds like 5-(Methylsulfonyl)pyridin-3-amine, are known for their diverse reactivity. They have been highlighted in terms of their synthetic routes and their importance as pyridinium ionic liquids, as pyridinium ylides, and in various biological applications .Physical And Chemical Properties Analysis

5-(Methylsulfonyl)pyridin-3-amine is a solid at room temperature . It has a molecular weight of 172.20 . The compound has a high GI absorption and is not BBB permeant . It is also very soluble in water .科学研究应用

在 N-杂环合成中的应用

不对称合成中的手性亚磺酰胺:手性亚磺酰胺,尤其是叔丁基亚磺酰胺,因其在胺及其衍生物的立体选择性合成中的作用而受到认可。这种方法促进了结构多样的 N-杂环的创建,如哌啶、吡咯烷和氮杂环丁烷。这些化合物对于天然产物合成和开发治疗剂至关重要,展示了手性亚磺酰胺在药物化学和药物发现中的广泛适用性 (Philip 等,2020)。

吸附行为和机理

全氟化合物的去除:对全氟化化合物 (PFC) 吸附行为的研究证明了含胺吸附剂在水处理中的功效。相互作用机制,包括静电相互作用、疏水相互作用和胶束形成,提供了对从水生环境中去除 PFC 的有效吸附剂开发的见解 (Du 等,2014)。

催化和合成途径

合成中的杂化催化剂:5H-吡喃并[2,3-d]嘧啶骨架的合成,这对医药和制药行业至关重要,突出了杂化催化剂的重要性。这些催化剂,包括有机催化剂、金属催化剂和纳米催化剂,通过一锅多组分反应在取代吡喃并[2,3-d]嘧啶衍生物的开发中发挥了关键作用。这篇综述强调了杂化催化剂在提高合成途径的效率和选择性方面的作用 (Parmar 等,2023)。

环境和健康影响研究

胺官能化吸附剂去除 PFAS:最近的研究表明,胺官能化吸附剂为从市政供水和废水中去除 PFAS 提供了有希望的解决方案。对这些吸附剂的批判性分析阐明了它们的开发和应用,强调静电相互作用、疏水相互作用和吸附剂形态是关键因素 (Ateia 等,2019)。

安全和危害

属性

IUPAC Name |

5-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIVFUZYNGOHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonyl)pyridin-3-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)

![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)

![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)

![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)